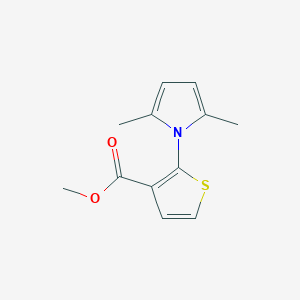

methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate

Description

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate is a heterocyclic compound featuring a thiophene ring substituted with a methyl carboxylate group at the 3-position and a 2,5-dimethylpyrrole moiety at the 2-position. The compound’s hybrid structure suggests utility in pharmaceuticals, agrochemicals, or materials science, given the known bioactivity of pyrrole and thiophene derivatives .

Properties

IUPAC Name |

methyl 2-(2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)11-10(6-7-16-11)12(14)15-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRKHWITDNTYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CS2)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and microbial infections. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the biological context, but it often involves binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to trigger a biological response.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Methyl 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 314279-09-9)

- Molecular Formula: C₁₄H₁₃NO₄S (MW: 291.32 g/mol) .

- Key Differences :

- The benzo[b]thiophene core is partially saturated (4,5,6,7-tetrahydro), unlike the fully aromatic thiophene in the target compound.

- The pyrrole substituent is oxidized (2,5-dioxo vs. 2,5-dimethyl), altering electronic properties and reactivity.

- Applications : Likely used in medicinal chemistry due to the bioactivity of tetrahydrobenzo[b]thiophenes, which are common in kinase inhibitors and anti-inflammatory agents .

(b) Ethyl 2,4-Diaminothiophene-5-yl-3-carboxylate Derivatives (Compound 7b)

- Synthesis: Derived from a Gewald-like reaction using ethyl cyanoacetate and elemental sulfur under basic conditions .

- Key Differences: Contains a diaminothiophene core instead of a dimethylpyrrole-thiophene hybrid. The ester group (ethyl vs.

- Applications : Such derivatives are intermediates in dye synthesis or bioactive molecule development .

(c) Malononitrile-Based Thiophene Derivatives (Compound 7a)

- Structure: Features a cyano-substituted thiophene linked to a pyrazole moiety.

- Key Differences: Incorporates malononitrile-derived cyano groups, increasing electrophilicity compared to the methylpyrrole-thiophene hybrid. The pyrazole ring introduces additional hydrogen-bonding sites.

- Applications: Potential use in optoelectronics or as a ligand in coordination chemistry .

Comparative Properties (Hypothetical Table)

Biological Activity

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Formula : C₁₂H₁₃NO₂S

- Molecular Weight : 235.3 g/mol

- CAS Number : 478077-85-9

- Melting Point : 142–144 °C .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as a pharmacological agent. The compound has been noted for its interaction with calcium channels and other biological targets.

Research indicates that derivatives of pyrrole compounds can act as calcium channel activators. For instance, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate has shown significant potency in increasing calcium uptake in GH3 cells, with an effective concentration (EC50) comparable to established calcium channel activators like Bay K 8644 . This suggests that this compound may exhibit similar mechanisms.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance contractility in cardiac tissues. For example:

| Compound | EC50 (µM) | Effect |

|---|---|---|

| This compound | 0.049 | Increased contractility |

| Bay K 8644 | 1.95 | Increased contractility |

These results indicate that the compound is significantly more potent than traditional calcium channel modulators .

Case Studies

A notable case study involved the evaluation of the compound's effects on isolated guinea pig atria. The findings revealed that the compound not only increased contractility but also had a favorable safety profile compared to other calcium channel agonists. The absence of partial agonist properties further supports its potential as a therapeutic agent .

Safety and Toxicology

While the compound shows promise in pharmacological applications, it is essential to consider safety aspects. This compound is classified as an irritant and requires handling precautions to mitigate exposure risks .

Q & A

Basic: What are reliable synthetic routes for methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as coupling pyrrole derivatives with thiophene precursors. For example:

- Cyclocondensation : Refluxing intermediates (e.g., arylidenemalononitrile) with pyridine, followed by neutralization with HCl to isolate the product .

- Esterification : Ethyl or methyl ester formation via carboxylate activation, as seen in analogous thiophene systems .

- Purification : Recrystallization from ethanol-DMF mixtures (3:1) improves purity .

Key Data :

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Reaction Time | 6–12 hours (reflux) | |

| Solvent System | Pyridine, ethanol-DMF | |

| Yield Range | 70–94% (depending on substituents) |

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirms substitution patterns (e.g., pyrrole methyl groups at δ 2.2–2.5 ppm; thiophene protons at δ 6.8–7.5 ppm) .

- X-ray Crystallography : Resolves steric effects of the 2,5-dimethylpyrrole moiety and thiophene planarity .

- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~265) .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Thiophene derivatives degrade under UV light; store in amber vials .

- Thermal Stability : Decomposes above 150°C; DSC/TGA recommended for batch-specific profiles .

- Moisture : Hydrolysis of the ester group occurs in aqueous acidic/basic conditions; use desiccants .

Advanced: What mechanistic insights explain the regioselectivity of pyrrole-thiophene coupling?

Methodological Answer:

- DFT Studies : Electron-deficient thiophene carbons (C3) favor nucleophilic attack by pyrrole nitrogen, driven by frontier orbital interactions .

- Steric Effects : 2,5-Dimethyl groups on pyrrole direct substitution to the less hindered C1 position .

Advanced: How do structural modifications impact biological or electronic properties?

Methodological Answer:

-

Substituent Effects :

Modification Observed Impact Reference Formyl group (C3) Enhances electrophilicity for nucleophilic reactions Cyano group (C4) Increases planarity for π-conjugation in organic electronics -

SAR in Drug Discovery : Thiophene-pyrrole hybrids show kinase inhibition; methyl ester improves bioavailability .

Advanced: How to resolve contradictions in reported synthetic yields or byproducts?

Methodological Answer:

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., unreacted malononitrile derivatives) .

- Catalyst Optimization : Compare Pd-mediated vs. acid-catalyzed coupling; the latter reduces metal contamination .

Advanced: What applications exist in materials science or medicinal chemistry?

Methodological Answer:

- Organic Electronics : Thiophene-pyrrole cores act as charge transporters in OLEDs (λmax ~450 nm) .

- Antimicrobial Scaffolds : Analogues with chloro-phenyl substituents inhibit bacterial efflux pumps .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods; avoid inhalation (irritant) .

- Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

Methodological Answer:

- Purification Bottlenecks : Column chromatography becomes impractical; switch to fractional crystallization .

- Solvent Cost : Replace DMF with ethanol-water mixtures for eco-friendly recrystallization .

Advanced: How can computational modeling (e.g., DFT) guide derivative design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.